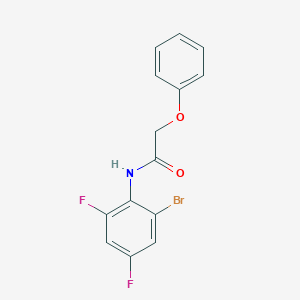

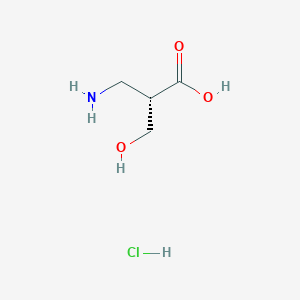

![molecular formula C10H18Cl2N4 B2741332 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2490432-25-0](/img/structure/B2741332.png)

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It’s a building block for medicinal chemistry . The compound is a white to pale yellow crystalline powder .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from trifluoroacetic acid ethyl ester, a hydrazine reaction is performed to produce compound 5. Chloroacetic ethyl ester is used as a raw material to produce compound 2 through substitution and cyclization reactions with ethylenediamine. Compound 2 is then reacted with Boc anhydride to produce compound 3. Compound 3 undergoes a sulfur substitution reaction with phosphorus pentasulfide to produce compound 4. Finally, compound 4 is reacted with compound 5 through substitution, cyclization, and Boc removal reactions, and the target compound is obtained by salification .Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo [4,3-a]pyrazine platform . It contains a 1,2,4-triazole and a piperazine, both of which have been regarded as a “privileged motif” for several decades .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are substitution, cyclization, and Boc removal reactions . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Scientific Research Applications

Antibacterial Agents

Recent studies have evaluated the antibacterial activity of derivatives based on this scaffold. Fifteen newly synthesized triazolo[4,3-a]pyrazine compounds were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains. These investigations provide insights into potential antimicrobial applications, especially in the context of drug-resistant bacterial infections .

NK-3 Receptor Antagonists

The chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-triazolo[4,3-a]pyrazines have been explored as selective NK-3 receptor antagonists. These compounds hold promise for treating disorders mediated by NK-3 receptors, such as anxiety, depression, and pain. Their chiral synthesis and pharmacological evaluation are areas of active research .

Fragment-Based Drug Design

The triazolopyrazine core serves as a valuable fragment for fragment-based drug design (FBDD). Researchers use fragments to explore binding interactions with protein targets. By elaborating on the scaffold and optimizing binding affinity, they can develop lead compounds for further drug development.

Future Directions

The development of the piperazine-fused triazoles, including this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name |

1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c11-10(5-3-6-10)9-13-12-8-4-1-2-7-14(8)9;;/h1-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSXEMYQOHGZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2C3(CCC3)N)C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)

![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)

![N-(4-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2741262.png)

![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)